Losartan-d4 - 1030937-27-9

Losartan-d4

Catalog Number: EVT-253458
CAS Number: 1030937-27-9
Molecular Formula: C22H23ClN6O
Molecular Weight: 426.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Losartan-d4 contains four deuterium atoms located on the phenyl group. It is intended for use as an internal standard for the quantification of losartan (potassium salt) by GC- or LC-MS. Losartan is an antagonist of the angiotensin (AT) II receptor subtype AT1 with a Ki value of 5-20 nM. It has an attenuating effect on vein graft atherosclerosis in rabbits and effectively reduces arterial blood pressure in rats. Formulations containing losartan have been used to control hypertension while protecting renal function.
A labeled version of Losartan, a nonpeptide angiotensin II AT1-receptor antagonist. Antihypertensive.
Losartan D4 is deuterium labeled Losartan, which is an angiotensin II receptor antagonist.

Losartan

Compound Description: Losartan is an angiotensin II receptor blocker (ARB) commonly used to treat hypertension (high blood pressure). It acts by blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II. [, ]

Relevance: Losartan is the non-deuterated analog of losartan-d4. Losartan-d4 is a deuterated form of Losartan, meaning it has some hydrogen atoms replaced with deuterium isotopes. This isotopic substitution typically doesn't significantly alter the pharmacological properties but can be useful in drug metabolism studies. Both compounds share the same core chemical structure and target the AT1 receptor. [, ]

Angiotensin II

Compound Description: Angiotensin II is a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. It acts through two primary receptor subtypes, AT1 and AT2 receptors. Activation of the AT1 receptor leads to vasoconstriction, aldosterone release (promoting sodium and water retention), and other effects that increase blood pressure. [, , , , ]

Relevance: While not structurally related to losartan-d4, angiotensin II is directly involved in the same physiological pathway targeted by losartan-d4. Losartan-d4 exerts its antihypertensive effect by blocking the action of angiotensin II at the AT1 receptor. Therefore, understanding the role of angiotensin II is essential when studying the effects of losartan-d4. [, , , , ]

PD168077

Compound Description: PD168077 is a selective dopamine D4 receptor agonist. It binds to and activates D4 receptors, which are involved in various physiological processes, including blood pressure regulation. Studies suggest that D4 receptor activation can modulate the expression and function of AT1 receptors. [, , , ]

Relevance: Although PD168077 is not structurally related to losartan-d4, it interacts with a receptor system (dopamine D4 receptor) that exhibits crosstalk with the renin-angiotensin system, which is directly targeted by losartan-d4. Research indicates that the D4 receptor agonist PD168077 can influence the expression and activity of AT1 receptors, the same target as losartan-d4, in renal proximal tubule cells. This interaction suggests a complex interplay between the dopaminergic and renin-angiotensin systems in blood pressure control, making PD168077 relevant to understanding the broader context of losartan-d4's action. [, , , ]

Synthesis Analysis

Methods and Technical Details

The synthesis of losartan-d4 involves incorporating deuterium atoms into the losartan molecule. One efficient method for synthesizing losartan-d4 includes:

  1. Starting Materials: The synthesis begins with the appropriate precursors that can be modified to introduce deuterium.
  2. Coupling Reaction: The key step involves coupling two intermediates in a suitable solvent (often N,N-dimethylformamide) in the presence of a base such as sodium methoxide .
  3. Isolation and Purification: Following the reaction, the desired compound is isolated through vacuum distillation and purified via chromatography techniques to ensure high purity levels (typically over 98% atom D) .

Alternative methods may involve biphasic solvent systems or phase transfer catalysts to enhance reaction efficiency and yield .

Molecular Structure Analysis

Structure and Data

Losartan-d4 maintains a similar structure to its non-deuterated counterpart, losartan, with the incorporation of four deuterium atoms. This modification does not significantly alter its pharmacological properties but allows researchers to differentiate it from losartan in metabolic studies.

The compound's structure can be depicted as follows:

  • Core Structure: The imidazole ring characteristic of losartan remains intact.
  • Deuteration: Deuterium atoms replace specific hydrogen atoms in the molecule, which can influence its stability and metabolism.

Structural Data

  • Chemical Formula: C22H19D4ClN6OC_{22}H_{19}D_{4}ClN_{6}O
  • Molecular Weight: 426.94 g/mol
  • CAS Number: 1030937-27-9 .
Chemical Reactions Analysis

Reactions and Technical Details

Losartan-d4 undergoes similar chemical reactions as losartan, primarily focusing on its interaction with angiotensin II receptors. Key reactions include:

  1. Binding with Angiotensin II Receptors: Losartan-d4 acts as an antagonist to the AT1 receptor, blocking angiotensin II's effects on blood pressure regulation.
  2. Metabolism: In vivo studies show that losartan-d4 is metabolized into various metabolites, including hydroxylated forms and carboxylic acid derivatives, which can be tracked due to the presence of deuterium .

The unique isotopic labeling allows researchers to study metabolic pathways without interference from non-labeled compounds.

Mechanism of Action

Process and Data

Losartan-d4 functions by selectively blocking the AT1 receptor for angiotensin II, leading to vasodilation and reduced blood pressure. The mechanism involves:

  • Receptor Binding: Losartan-d4 binds competitively to the AT1 receptor with a dissociation constant around 0.1 nM .
  • Inhibition of Angiotensin II Effects: By blocking this receptor, losartan-d4 prevents angiotensin II from exerting its vasoconstrictive effects, thereby lowering blood pressure.

This mechanism is crucial for understanding how modifications like deuteration affect pharmacodynamics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Losartan-d4 exhibits several notable physical properties:

  • Appearance: Off-white solid .
  • Purity: Typically over 98% by high-performance liquid chromatography (HPLC) methods.

Chemical properties include:

  • Solubility: Soluble in organic solvents commonly used in pharmaceutical applications.
  • Stability: The presence of deuterium may enhance stability compared to non-deuterated analogs.

These properties are essential for its application in scientific research.

Applications

Scientific Uses

Losartan-d4 is primarily utilized in pharmacokinetics and drug metabolism studies. Its applications include:

  • Research on Drug Metabolism: By using losartan-d4, researchers can trace metabolic pathways more accurately due to deuterium labeling.
  • Pharmacological Studies: It serves as a reference standard in assays evaluating the efficacy and safety of new formulations or analogs of losartan.
  • Clinical Trials: Losartan-d4 may be used in clinical settings to better understand patient responses to antihypertensive therapies.
Synthetic Pathways and Deuterium Labeling Methodologies

Strategic Design of Deuterium Incorporation in Losartan-d4

Deuterium labeling in Losartan-d4 is engineered to replace four hydrogen atoms at specific positions on the biphenyl ring system while preserving pharmacological activity. The molecular formula C₂₂H₁₉D₄ClN₆O (MW: 426.94 g/mol) confirms deuterium atoms are incorporated at the 2,3,5,6-positions of the biphenyl moiety [5] [7]. This strategic placement minimizes isotopic interference during mass spectrometry while maintaining structural integrity for binding to angiotensin II AT₁ receptors [1] [3]. The deuterated biphenyl component serves as a mass spectrometric signature, shifting the molecular ion peak by 4 Da compared to non-deuterated losartan (MW: 422.92 g/mol) [5].

The chemical rationale involves deuterium's kinetic isotope effect (KIE), which reduces metabolic degradation at the labeled positions. By targeting the biphenyl ring—a region susceptible to oxidative metabolism—the design enhances metabolic stability without altering the tetrazole ring's acidity or the imidazole methanol's hydrogen-bonding capacity [8]. Computational modeling confirms deuterium substitution induces negligible steric changes (<0.02 Å bond length variation) while increasing C-D bond strength by 1-5 kcal/mol compared to C-H bonds [5].

  • Synthetic Precursors: Key intermediates include deuterated biphenyl boronic acids and trityl-protected tetrazole compounds. Isotopologues are synthesized via Suzuki-Miyaura cross-coupling, where the deuterated biphenyl unit is constructed before conjugation to the imidazole core [4].

Comparative Analysis of Synthetic Routes for Isotopologue Preparation

Two primary synthetic pathways dominate Losartan-d4 production, differing in deuterium introduction timing and protection strategies:

Pathway A: Late-Stage Deuteration

  • Non-deuterated losartan synthesis via imidazole alkylation and tetrazole cyclization
  • Catalytic H/D exchange using Pd/C and D₂O at elevated temperatures (150°C)
  • Selective deuteration: Achieves 95-98% D-incorporation at biphenyl positions
  • Limitations: Low regioselectivity requires extensive HPLC purification (yield: 52-60%) [5]

Pathway B: Early-Stage Deuteration (Preferred Route)

  • Deuterated biphenyl synthesis:
  • Bromo-deuterobenzene + deuterated tetrazole-phenylboronic acid → Suzuki coupling
  • Protection: Trityl group shields tetrazole during coupling (Trityl-Cl, NEt₃, THF)
  • Imidazole conjugation:
  • Alkylation of 2-butyl-4-chloro-5-hydroxymethylimidazole with deuterated biphenyl bromide
  • Deprotection:
  • Acidic cleavage (4N H₂SO₄/THF) removes trityl groups
  • Yields Losartan-d4 with 99% isotopic purity [4] [8]

Table 1: Synthetic Route Comparison

ParameterPathway A (Late-Stage)Pathway B (Early-Stage)
Deuterium Purity95-98%>99%
Overall Yield52-60%75-82%
Key AdvantageFewer stepsHigher regioselectivity
Scale-Up FeasibilityLowHigh

Pathway B's convergent design enables independent optimization of deuterated segments, reducing deuterium loss risks. The tetrazole tritylation is critical—unprotected tetrazoles undergo metal-catalyzed deuterium scrambling during coupling [4].

Optimization of Deuterium Retention During Large-Scale Synthesis

Deuterium retention >99% during manufacturing requires stringent control of three parameters: reaction conditions, catalyst selection, and purification protocols.

Reaction Optimization:

  • Temperature Control: Suzuki coupling maintained at 80°C to prevent C-D bond cleavage (higher temperatures induce H/D exchange) [7]
  • Acid Deprotection: Trityl removal with H₂SO₄/THF (1:3 v/v) at 20-25°C for 12 hours minimizes deuterium loss. Elevated temperatures or prolonged acid exposure cause deuteration back-exchange [4] [8]
  • Solvent Systems: Anhydrous DMF and THF prevent protic exchange; molecular sieves maintain H₂O <50 ppm [3]

Catalyst Screening:

Palladium catalysts significantly impact deuterium retention:

  • Pd(PPh₃)₄: Causes 5-8% deuterium scrambling via aryl C-D activation
  • Pd(dppf)Cl₂: Reduces loss to <1% due to steric hindrance [5]

Table 2: Deuterium Retention Under Different Catalysts

CatalystReaction Temp (°C)D-Retention (%)Byproducts
Pd(PPh₃)₄8092-956-8
Pd(dppf)Cl₂8099.2<0.5
Pd/C (10% w/w)1008710-12

Purification Strategies:

  • Crystallization: Ethyl acetate/hexane recrystallization at 0°C removes non-deuterated impurities (<0.5%)
  • Chromatography: Reverse-phase C18 columns with deuterium-depleted water eliminate exchange risks [3] [7]
  • Drying: Lyophilization at -40°C under N₂ atmosphere prevents moisture exchange

Large-scale batches (1 kg+) achieve consistent isotopic purity of 99.42% (Losartan-d4) and 98.17% (Losartan-d4 carboxylic acid metabolite) through these controls [2] [3].

Properties

CAS Number

1030937-27-9

Product Name

Losartan-d4

IUPAC Name

[2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol

Molecular Formula

C22H23ClN6O

Molecular Weight

426.9 g/mol

InChI

InChI=1S/C22H23ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,30H,2-3,8,13-14H2,1H3,(H,25,26,27,28)/i9D,10D,11D,12D

InChI Key

PSIFNNKUMBGKDQ-IRYCTXJYSA-N

SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl

Synonyms

2-butyl-4-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl-2,3,5,6-d4]methyl]-1H-imidazole-5-methanol

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CO)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2CO)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.